molecular formula C14H11FN2OS B8327352 5-Fluoro-2-(4'-amino-3'-(hydroxymethyl)phenyl)benzothiazole

5-Fluoro-2-(4'-amino-3'-(hydroxymethyl)phenyl)benzothiazole

Cat. No.: B8327352
M. Wt: 274.32 g/mol
InChI Key: UZVIEHHFXNOPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(4'-amino-3'-(hydroxymethyl)phenyl)benzothiazole is a useful research compound. Its molecular formula is C14H11FN2OS and its molecular weight is 274.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11FN2OS

Molecular Weight

274.32 g/mol

IUPAC Name

[2-amino-5-(5-fluoro-1,3-benzothiazol-2-yl)phenyl]methanol

InChI

InChI=1S/C14H11FN2OS/c15-10-2-4-13-12(6-10)17-14(19-13)8-1-3-11(16)9(5-8)7-18/h1-6,18H,7,16H2

InChI Key

UZVIEHHFXNOPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(S2)C=CC(=C3)F)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-2-(4′-amino-3′-cyanophenyl)benzothiazole (1 g, 3.75 mmol) was dissolved in 80% sulfuric acid (50 ml) and heated at 100° C. for 2 hrs. After cooling, the reaction mixture was diluted with water (100 ml) and the pH adjusted to 7.5 using 50% sodium hydroxide. The product was extracted with ethyl acetate(3×50 ml), the extracts dried (Na2SO4) and evaporated to leave a yellow solid which was taken up in THF (20 ml) and added dropwise to a solution of LiAlH4 (0.7 g, 0.019 mol) in THF (15 ml). After stirring at 25° C. for 2 hrs, water (20 ml) was added and the product extracted with ethyl acetate (3×50 ml). The organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography (10% ethyl acetate/dichloromethane) to leave a yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.